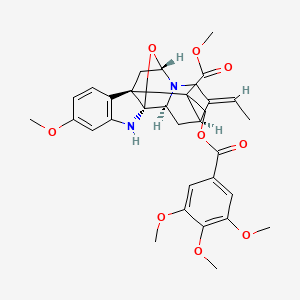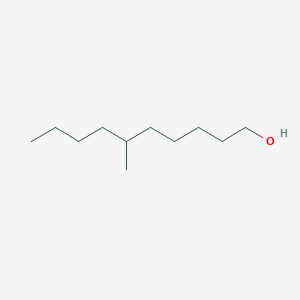
Norteasterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Norteasterone is synthesized through a multi-step process starting from estrone or testosterone. . The reaction conditions typically involve the use of strong bases such as sodium amide and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Norteasterone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form norethindrone acetate.
Reduction: The 3-keto group can be reduced to a hydroxyl group.
Substitution: The ethynyl group at the 17α position can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Norethindrone acetate: Formed through oxidation.
17α-ethynyl-19-nortestosterone: Formed through substitution reactions.
Scientific Research Applications
Norteasterone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Norteasterone exerts its effects by binding to the progesterone receptor, mimicking the action of natural progesterone. This binding leads to the activation of the receptor and subsequent regulation of gene expression. This compound also has weak androgenic and estrogenic activity, which contributes to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Levonorgestrel: Another synthetic progestin with similar uses in contraception.
Desogestrel: A progestin used in combination with estrogen in oral contraceptives.
Norgestrel: A progestin with a similar mechanism of action.
Uniqueness
Norteasterone is unique due to its long history of use and well-established safety profile. It is one of the few progestins available as a progestogen-only “mini pill” for birth control . Its versatility in various medical applications and its ability to be used alone or in combination with estrogen make it a valuable compound in hormone therapy .
Properties
Molecular Formula |
C27H46O4 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O4/c1-15(2)12-24(30)25(31)16(3)19-6-7-20-18-14-23(29)22-13-17(28)8-10-27(22,5)21(18)9-11-26(19,20)4/h15-22,24-25,28,30-31H,6-14H2,1-5H3/t16-,17-,18-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 |
InChI Key |
LEHNWZXASREXJG-ODJNXLQUSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]([C@@H](CC(C)C)O)O |
Canonical SMILES |
CC(C)CC(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



oxane-2-carboxylic acid](/img/structure/B13447714.png)

![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13447722.png)




![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)




